molecular formula C11H12BrNS B8290580 2-Bromo-6-butylbenzo[d]thiazole CAS No. 412923-39-8

2-Bromo-6-butylbenzo[d]thiazole

Cat. No.: B8290580
CAS No.: 412923-39-8
M. Wt: 270.19 g/mol
InChI Key: OVTYUDHHFJZDEM-UHFFFAOYSA-N
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Description

2-Bromo-6-butylbenzo[d]thiazole is a brominated derivative of the benzo[d]thiazole scaffold, a heterocyclic compound with a sulfur and nitrogen atom in its six-membered aromatic ring. Benzo[d]thiazole derivatives are widely studied for their pharmacological relevance, including antibacterial, antifungal, and anticancer activities .

Properties

CAS No.

412923-39-8

Molecular Formula

C11H12BrNS

Molecular Weight

270.19 g/mol

IUPAC Name

2-bromo-6-butyl-1,3-benzothiazole

InChI

InChI=1S/C11H12BrNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3

InChI Key

OVTYUDHHFJZDEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related bromobenzo[d]thiazole derivatives, highlighting substituent effects:

Compound Name Substituents Molecular Weight Key Properties/Activities Similarity Score Reference CAS/Data
4-Bromo-2-methylbenzo[d]thiazole 2-Me, 4-Br 214.09 High reactivity in substitution reactions 0.81 [5304-21-2]
6-Bromo-2-methylbenzo[d]thiazole 2-Me, 6-Br 214.09 Moderate lipophilicity; used in dye synthesis 0.75 [767-70-4]
2-Bromobenzo[d]thiazole-6-carboxylic Acid 2-Br, 6-COOH 258.09 Enhanced solubility; potential for metal chelation N/A [22514-58-5]
6-(Bromomethyl)benzo[d]thiazole 6-BrCH2 228.11 High reactivity (bromomethyl group) 0.74 [499770-85-3]
2-Amino-6-bromobenzothiazole 2-NH2, 6-Br 229.10 Bioactive (antimicrobial, anticancer) N/A [85149]
2-Bromo-4-chloro-6-methoxybenzo[d]thiazole 2-Br, 4-Cl, 6-OMe 278.55 Electron-withdrawing substituents; antiviral potential N/A [1464091-50-6]

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-butylbenzo[d]thiazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki coupling to introduce the bromine and butyl groups onto the benzothiazole core. For example, bromination of 6-butylbenzo[d]thiazole using N-bromosuccinimide (NBS) in dichloromethane under reflux (40–50°C) achieves moderate yields (~65%) . Optimization strategies include:

  • Catalyst Screening : Pd-based catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄) enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromination .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C2, butyl at C6). The butyl chain shows characteristic δ 0.8–1.6 ppm (triplet for CH₂ adjacent to S) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 284.03 for C₁₁H₁₂BrNS) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Bromine at C2 acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). Key factors:

  • Solvent Polarity : DMSO or DMF stabilizes transition states in SNAr reactions .
  • Leaving Group Ability : Bromine’s moderate electronegativity balances reactivity and stability, unlike chlorine (less reactive) or iodine (prone to elimination) .
  • Steric Effects : The bulky butyl group at C6 may slow kinetics; kinetic studies under varying temperatures (25–80°C) are recommended .

Advanced Research Questions

Q. What computational methods can predict the electronic and steric effects of substituents on this compound’s bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with reactivity; a smaller gap (~4.5 eV) suggests higher electrophilicity for drug-target interactions .
  • Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic regions (e.g., bromine’s δ+ charge) .
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinases), highlighting butyl chain hydrophobicity for binding pocket compatibility .

Q. How can contradictory data on the antimicrobial activity of this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., methoxy vs. butyl substituents). For example, butyl groups enhance membrane penetration but reduce solubility, requiring logP optimization (target: 2.5–3.5) .
  • Metabolic Stability Tests : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated) as a false-negative source .

Q. What experimental designs are recommended for studying the anticancer mechanisms of this compound derivatives?

  • Methodological Answer : A multi-tier approach:

  • In Vitro Screening : MTT assays on cancer cell lines (e.g., HepG2, MDA-MB-231) with IC₅₀ dose-response curves .
  • Mechanistic Probes : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Target Identification : siRNA knockdown of suspected targets (e.g., topoisomerase II) followed by rescue experiments .
  • Comparative Analysis : Benchmark against cisplatin; butyl derivatives show lower nephrotoxicity but require potency enhancement .

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